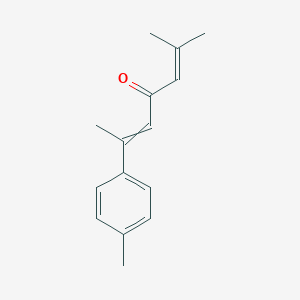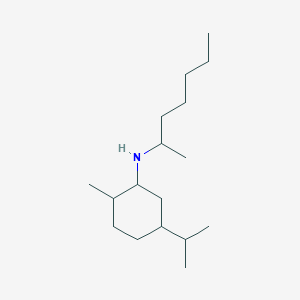
(3,3,4,4,5,5,5-Heptafluoro-1-iodopentyl)(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,3,4,4,5,5,5-Heptafluoro-1-iodopentyl)(trimethyl)silane is a specialized organosilicon compound with the molecular formula C8H12F7ISi . This compound is characterized by the presence of a heptafluorinated carbon chain and an iodine atom, making it highly fluorinated and reactive. It is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of (3,3,4,4,5,5,5-Heptafluoro-1-iodopentyl)(trimethyl)silane involves several steps. One common method includes the reaction of heptafluorinated alkyl iodides with trimethylsilyl chloride under specific conditions . The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve more efficient and scalable processes, but the fundamental chemistry remains similar.
Análisis De Reacciones Químicas
(3,3,4,4,5,5,5-Heptafluoro-1-iodopentyl)(trimethyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the fluorinated carbon chain.
Coupling Reactions: It can participate in coupling reactions to form larger organosilicon compounds.
Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(3,3,4,4,5,5,5-Heptafluoro-1-iodopentyl)(trimethyl)silane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Its unique properties make it useful in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Mecanismo De Acción
The mechanism of action of (3,3,4,4,5,5,5-Heptafluoro-1-iodopentyl)(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the highly fluorinated carbon chain. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes .
Comparación Con Compuestos Similares
(3,3,4,4,5,5,5-Heptafluoro-1-iodopentyl)(trimethyl)silane can be compared with other similar compounds such as:
(3,3,4,4,5,5,5-Heptafluoro-1-iodopentyl)trimethylsilane: Similar in structure but with different substituents.
3,3,4,4,5,5,5-Heptafluoro-1-iodo-1-pentene: Another fluorinated compound with a different functional group.
1,3,3,4,4,5,5-Heptafluorocyclopentene: A cyclic fluorinated compound with similar properties.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Propiedades
Número CAS |
89608-32-2 |
|---|---|
Fórmula molecular |
C8H12F7ISi |
Peso molecular |
396.16 g/mol |
Nombre IUPAC |
(3,3,4,4,5,5,5-heptafluoro-1-iodopentyl)-trimethylsilane |
InChI |
InChI=1S/C8H12F7ISi/c1-17(2,3)5(16)4-6(9,10)7(11,12)8(13,14)15/h5H,4H2,1-3H3 |
Clave InChI |
KNRUGROEDBQKNT-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C(CC(C(C(F)(F)F)(F)F)(F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-bromophenyl)methyl]-N'-phenylurea](/img/structure/B14385219.png)








![3,4-Dibromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole](/img/structure/B14385266.png)
![3-{[(4-Methoxyphenyl)methyl]amino}-1-phenylpropan-1-one](/img/structure/B14385273.png)
![2-[2,2-Di(1H-indol-3-yl)ethyl]-N-methylaniline](/img/structure/B14385275.png)
![7-(2-Hydroxypropan-2-yl)-6-methoxy-3-azabicyclo[4.2.0]octan-2-one](/img/structure/B14385287.png)
